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molecular formula C8H8N2O2 B7820876 2-hydroxyimino-N-phenylacetamide

2-hydroxyimino-N-phenylacetamide

Cat. No. B7820876
M. Wt: 164.16 g/mol
InChI Key: UFNDNNCDEFJCHU-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09181193B2

Procedure details

25 mL H2O was added to chloral hydrate (1.49 g, 9 mmol) and anhydrous sodium sulfate (7.62 g, 54 mmol), and the mixture was rapidly stirred until clear. Hydroxylamine hydrochloride (6.84 g, 42 mmol) was added into dilute hydrochloric acid (9 mL H2O: 1 mL concentrated HCl), and then, aniline (1.23 g, 8 mmol) was added. The mixture was stirred to form a suspension. The suspension was added into an aqueous solution of chloral hydrate. After stirring for 5 min, the mixture was transferred to an oil bath at 45° C. and heated for 2 h. The reaction was finished by TLC detection, and the reaction system was stirred and cooled in an ice bath, filtered and dried, to obtain a solid oximino acetanilide.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.49 g
Type
reactant
Reaction Step Four
Quantity
7.62 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].Cl.[NH2:16][OH:17].Cl.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[N:16](=[CH:2][C:3]([NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:5])[OH:17] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Four
Name
Quantity
1.49 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
7.62 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was rapidly stirred until clear
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
to form a suspension
STIRRING
Type
STIRRING
Details
After stirring for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to an oil bath at 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction system was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(O)=CC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
Patent
US09181193B2

Procedure details

25 mL H2O was added to chloral hydrate (1.49 g, 9 mmol) and anhydrous sodium sulfate (7.62 g, 54 mmol), and the mixture was rapidly stirred until clear. Hydroxylamine hydrochloride (6.84 g, 42 mmol) was added into dilute hydrochloric acid (9 mL H2O: 1 mL concentrated HCl), and then, aniline (1.23 g, 8 mmol) was added. The mixture was stirred to form a suspension. The suspension was added into an aqueous solution of chloral hydrate. After stirring for 5 min, the mixture was transferred to an oil bath at 45° C. and heated for 2 h. The reaction was finished by TLC detection, and the reaction system was stirred and cooled in an ice bath, filtered and dried, to obtain a solid oximino acetanilide.
Quantity
6.84 g
Type
reactant
Reaction Step One
Quantity
9 mL
Type
reactant
Reaction Step One
Quantity
1.23 g
Type
reactant
Reaction Step Two
Quantity
0 (± 1) mol
Type
reactant
Reaction Step Three
Quantity
1.49 g
Type
reactant
Reaction Step Four
Quantity
7.62 g
Type
reactant
Reaction Step Four
Name
Quantity
25 mL
Type
solvent
Reaction Step Four

Identifiers

REACTION_CXSMILES
Cl[C:2](Cl)(Cl)[CH:3]([OH:5])O.S([O-])([O-])(=O)=O.[Na+].[Na+].Cl.[NH2:16][OH:17].Cl.[NH2:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1>O>[N:16](=[CH:2][C:3]([NH:19][C:20]1[CH:25]=[CH:24][CH:23]=[CH:22][CH:21]=1)=[O:5])[OH:17] |f:1.2.3,4.5|

Inputs

Step One
Name
Quantity
6.84 g
Type
reactant
Smiles
Cl.NO
Name
Quantity
9 mL
Type
reactant
Smiles
Cl
Step Two
Name
Quantity
1.23 g
Type
reactant
Smiles
NC1=CC=CC=C1
Step Three
Name
Quantity
0 (± 1) mol
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Step Four
Name
Quantity
1.49 g
Type
reactant
Smiles
ClC(C(O)O)(Cl)Cl
Name
Quantity
7.62 g
Type
reactant
Smiles
S(=O)(=O)([O-])[O-].[Na+].[Na+]
Name
Quantity
25 mL
Type
solvent
Smiles
O

Conditions

Stirring
Type
CUSTOM
Details
the mixture was rapidly stirred until clear
Rate
UNSPECIFIED
RPM
0
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

STIRRING
Type
STIRRING
Details
The mixture was stirred
CUSTOM
Type
CUSTOM
Details
to form a suspension
STIRRING
Type
STIRRING
Details
After stirring for 5 min
Duration
5 min
CUSTOM
Type
CUSTOM
Details
the mixture was transferred to an oil bath at 45° C.
TEMPERATURE
Type
TEMPERATURE
Details
heated for 2 h
Duration
2 h
STIRRING
Type
STIRRING
Details
the reaction system was stirred
TEMPERATURE
Type
TEMPERATURE
Details
cooled in an ice bath
FILTRATION
Type
FILTRATION
Details
filtered
CUSTOM
Type
CUSTOM
Details
dried

Outcomes

Product
Name
Type
product
Smiles
N(O)=CC(=O)NC1=CC=CC=C1

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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